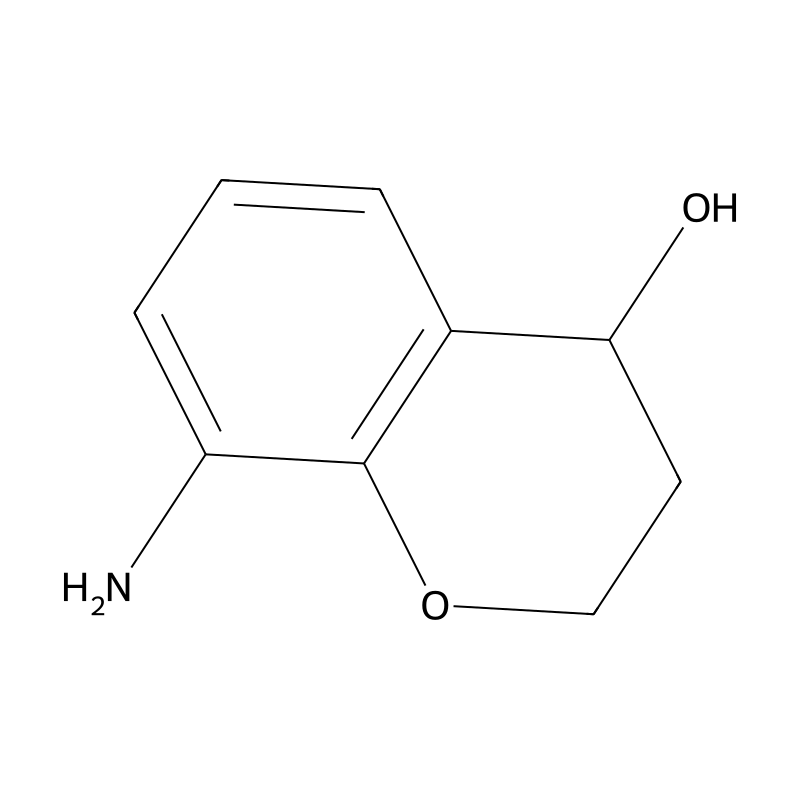

8-aMinochroMan-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Scientific Field: Medicinal Chemistry Application Summary: Derivatives of 8-Aminochroman-4-ol are investigated for their potential biological and medicinal applications. Methods & Procedures: Research involves the modification of the 8-Aminochroman-4-ol structure to enhance its biological activity and compatibility with human physiology. Results & Outcomes: Studies have shown that these derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties .

Antiproliferative Agents

Scientific Field: Pharmacology Application Summary: 8-Aminochroman-4-ol derivatives are explored for their antiproliferative effects, which could be beneficial in cancer treatment. Methods & Procedures: The derivatives are tested on various cancer cell lines to assess their ability to inhibit cell growth. Results & Outcomes: Some derivatives have demonstrated significant antiproliferative activity, indicating potential as cancer therapeutics .

Antimicrobial Activity

Scientific Field: Microbiology Application Summary: The antimicrobial properties of 8-Aminochroman-4-ol derivatives are of interest for developing new antibiotics. Methods & Procedures: These compounds are subjected to assays against different bacterial and fungal strains to evaluate their efficacy. Results & Outcomes: Certain derivatives have shown promising antibacterial and antifungal activities, suggesting their use in treating infections .

Enzyme Inhibition

Scientific Field: Biochemistry Application Summary: 8-Aminochroman-4-ol derivatives are studied for their enzyme inhibitory effects, which can be applied in disease treatment. Methods & Procedures: The compounds are tested for their ability to inhibit specific enzymes implicated in disease processes. Results & Outcomes: Results have indicated that some derivatives can effectively inhibit target enzymes, offering a pathway for therapeutic development .

Antioxidant Properties

Scientific Field: Nutritional Science Application Summary: The antioxidant potential of 8-Aminochroman-4-ol derivatives is researched for its health benefits. Methods & Procedures: These derivatives are analyzed for their capacity to neutralize free radicals and protect against oxidative stress. Results & Outcomes: Studies have found that certain derivatives possess strong antioxidant activities, which could contribute to preventing oxidative damage in biological systems .

8-Aminochroman-4-ol is a heterocyclic organic compound with the molecular formula . It features a chroman ring system that includes an amino group at the 8th position and a hydroxyl group at the 4th position. This unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound in both research and industrial applications.

- Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone, specifically yielding 8-amino-4-chromanone when treated with oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The nitro group in precursor compounds can be reduced to an amino group using catalysts like palladium on carbon or hydrogen gas.

- Substitution: The amino group can engage in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or acids such as hydrochloric acid.

These reactions allow for the synthesis of various derivatives and modifications of the original compound.

8-Aminochroman-4-ol exhibits significant biological activity due to its structural properties. The amino group can form hydrogen bonds with biological macromolecules, while the chroman ring enables π-π interactions. These interactions can modulate enzyme activity and receptor functions, making it useful in biochemical assays and studies of enzyme interactions.

The synthesis of 8-Aminochroman-4-ol typically involves several steps:

- Cyclization of Precursors: Commonly, 2-nitrophenol is reacted with aliphatic aldehydes under basic conditions.

- Reduction: Following cyclization, reduction steps are employed to convert nitro groups to amino groups. This is often achieved using palladium on carbon as a catalyst.

- Optimization: For industrial production, continuous flow reactors and optimized reaction conditions are utilized to enhance yield and purity. Green chemistry approaches are also being explored to minimize environmental impact.

8-Aminochroman-4-ol has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: The compound is utilized in enzyme interaction studies and as a probe in biochemical assays.

- Industry: It is involved in the synthesis of dyes, pigments, and other industrial chemicals.

The interaction studies of 8-Aminochroman-4-ol focus on its ability to bind with specific molecular targets. The dual functionality of the amino and hydroxyl groups enhances its potential for forming stable complexes with proteins and enzymes, thereby influencing their activity. These characteristics make it a subject of interest in pharmacological research aimed at developing new therapeutic agents.

Several compounds share structural similarities with 8-Aminochroman-4-ol but differ in functional groups or substitution patterns:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-Chromanone | Lacks an amino group; only contains a carbonyl | No amino functionality; limited reactivity |

| 8-Aminocoumarin | Contains an amino group but has a different ring system | Different structural framework; varied properties |

| Chroman-2-one | Another chroman derivative with different substitutions | Lacks both amino and hydroxyl groups |

Uniqueness

The presence of both an amino group and a hydroxyl group on the chroman ring makes 8-Aminochroman-4-ol unique among its analogs. This dual functionality allows it to participate in a wider range of